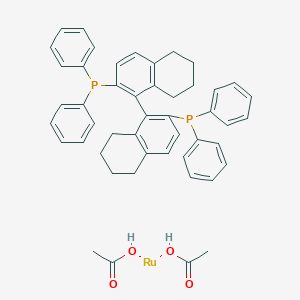

(S)-Ru(OAc)2(H8-BINAP)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYPLACAJUYPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48O4P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142962-95-6 | |

| Record name | (S)-Ru(OAc)2(H8-BINAP) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide on (S)-Ru(OAc)2(H8-BINAP): Structure, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral ruthenium catalyst, (S)-Ru(OAc)2(H8-BINAP), formally known as Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II). The document details its chemical structure, physicochemical properties, synthesis, and extensive applications in asymmetric hydrogenation, a critical process in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Core Chemical Structure and Properties

(S)-Ru(OAc)2(H8-BINAP) is an organometallic complex centered on a ruthenium(II) ion. The chirality of the complex, and consequently its ability to induce stereoselectivity in chemical reactions, is derived from the (S)-H8-BINAP ligand. This ligand is a C2-symmetric diphosphine with axial chirality arising from restricted rotation about the bond connecting the two partially hydrogenated naphthyl rings.

The structure of the (S)-H8-BINAP ligand creates a well-defined and sterically hindered chiral environment around the ruthenium center. This precise spatial arrangement is fundamental to its high efficiency and enantioselectivity in catalytic processes.[1]

Chemical Structure of (S)-Ru(OAc)2(H8-BINAP):

Caption: Simplified 2D representation of the (S)-Ru(OAc)2(H8-BINAP) complex.

A summary of the key physicochemical properties of (S)-Ru(OAc)2(H8-BINAP) is provided in the table below.

| Property | Value |

| CAS Number | 142962-95-6 |

| Molecular Formula | C48H46O4P2Ru |

| Molecular Weight | 849.89 g/mol [2] |

| Appearance | Yellow to dark brown solid/powder[2] |

| Storage Temperature | 2-8°C[2] |

Synthesis of (S)-Ru(OAc)2(H8-BINAP)

The synthesis of (S)-Ru(OAc)2(H8-BINAP) involves the coordination of the chiral (S)-H8-BINAP ligand to a ruthenium(II) precursor. The (S)-H8-BINAP ligand itself is typically prepared via the catalytic hydrogenation of (S)-BINAP. Two primary routes are employed for the synthesis of the final complex:

Experimental Protocol: Synthesis of a Ru(OAc)2(diphosphine) Complex

The following protocol is adapted from the synthesis of the analogous (R)-BINAP complex and can be applied using the (S)-H8-BINAP ligand. All procedures should be conducted under an inert atmosphere (e.g., argon) using degassed solvents.

Caption: Experimental workflow for the synthesis of (S)-Ru(OAc)2(H8-BINAP).

Detailed Steps:

-

Complex Formation: A dry Schlenk tube is charged with [RuCl2(benzene)]2 and (S)-H8-BINAP under an argon atmosphere.

-

Dissolution: Anhydrous, degassed N,N-dimethylformamide (DMF) is added, and the resulting suspension is heated to 100°C for 10 minutes until a clear reddish-brown solution is formed. The solution is then cooled to room temperature.

-

Acetate Exchange: In a separate Schlenk tube, a solution of sodium acetate in methanol is prepared and degassed. This solution is then transferred via cannula to the DMF solution of the ruthenium-phosphine complex.

-

Reaction and Workup: The mixture is stirred at room temperature for 5 minutes. Degassed water and toluene are added, and the resulting biphasic mixture is stirred vigorously. The layers are separated, and the aqueous layer is extracted with toluene.

-

Purification: The combined organic layers are washed with degassed water. The solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid is dissolved in a minimal amount of hot toluene, and hexane is carefully added to induce crystallization. The mixture is allowed to stand to form crystals, which are then isolated, washed with hexane, and dried under vacuum to yield pure (S)-Ru(OAc)2(H8-BINAP).

An alternative, chloride-free "Direct Acetate Route" involves reacting the (S)-H8-BINAP ligand directly with a ruthenium(II) acetate precursor, such as [Ru(OAc)2]3, in a solvent like ethanol under reflux.[1]

Catalytic Applications in Asymmetric Hydrogenation

(S)-Ru(OAc)2(H8-BINAP) is a highly effective catalyst for the asymmetric hydrogenation of a variety of prochiral substrates, particularly unsaturated carboxylic acids. The H8-BINAP ligand often provides superior enantioselectivity and faster reaction rates compared to its non-hydrogenated BINAP counterpart.

Catalytic Performance Data:

The following tables summarize the performance of (S)-Ru(OAc)2(H8-BINAP) in the asymmetric hydrogenation of several key substrates.

Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

| Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Tiglic Acid | (S)-2-Methylbutanoic acid | up to 97% | [1] |

| (E)-2-Alkyl-2-alkenoic acids | (S)-2-Alkylalkanoic acids | 95-97% | |

| 2-Methylcinnamic acid | (S)-2-Methyl-3-phenylpropanoic acid | 89% | [1] |

| 2-(4-isobutylphenyl)propenoic acid | (S)-Ibuprofen | up to 97% | [1] |

Table 2: Asymmetric Hydrogenation of Other Unsaturated Carboxylic Acids

| Substrate Class | Enantiomeric Excess (ee) |

| β,γ-Unsaturated carboxylic acids | High ee reported |

| β-Disubstituted acrylic acids | 70-93% |

| Trisubstituted acrylic acids | up to 88% |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

The following is a general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using (S)-Ru(OAc)2(H8-BINAP).

Caption: General experimental workflow for asymmetric hydrogenation.

Detailed Steps:

-

Reaction Setup: A high-pressure autoclave is charged with the α,β-unsaturated carboxylic acid, a catalytic amount of (S)-Ru(OAc)2(H8-BINAP) (substrate-to-catalyst ratios typically range from 100:1 to 10,000:1), and an appropriate solvent, such as methanol.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 4-100 atm). The reaction mixture is stirred at a set temperature (e.g., 25-80°C) until the reaction is complete.

-

Workup and Analysis: After cooling to room temperature and carefully venting the excess hydrogen, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral carboxylic acid product.

-

Characterization: The yield of the purified product is determined, and the enantiomeric excess is measured using a suitable analytical technique, such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Catalytic Mechanism

The asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by Ru(OAc)2(diphosphine) complexes is generally understood to proceed through a monohydride-unsaturate mechanism .

Caption: Proposed catalytic cycle for the hydrogenation of an unsaturated carboxylic acid.

Key Steps in the Catalytic Cycle:

-

Activation of the Precatalyst: The precatalyst, (S)-Ru(OAc)2(H8-BINAP), reacts with molecular hydrogen to form an active ruthenium monohydride species, with the concurrent elimination of one molecule of acetic acid.

-

Substrate Coordination: The prochiral unsaturated carboxylic acid coordinates to the ruthenium center.

-

Migratory Insertion: The coordinated olefin inserts into the ruthenium-hydride bond. This step is stereodetermining, as the chiral ligand environment dictates the facial selectivity of the hydride addition to the double bond, leading to the formation of a chiral ruthenium alkyl intermediate.

-

Hydrogenolysis and Product Release: The ruthenium alkyl intermediate reacts with another molecule of hydrogen to release the saturated, chiral carboxylic acid product and regenerate the active ruthenium monohydride catalyst, which then re-enters the catalytic cycle.

This guide provides a foundational understanding of (S)-Ru(OAc)2(H8-BINAP) for professionals engaged in chemical research and development. The high enantioselectivities and efficiencies achievable with this catalyst underscore its importance in the synthesis of complex chiral molecules.

References

(S)-Ru(OAc)2(H8-BINAP) CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral catalyst (S)-Ru(OAc)2(H8-BINAP), including its chemical identifiers, synthesis, and applications in asymmetric hydrogenation. Detailed experimental protocols and performance data are presented to support its use in research and development.

Chemical Identifiers and Properties

(S)-Ru(OAc)2(H8-BINAP), with the full chemical name Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a highly effective catalyst for asymmetric synthesis. Below is a summary of its key identifiers and physical properties.

| Identifier | Value |

| CAS Number | 142962-95-6[1] |

| Molecular Formula | C₄₈H₄₆O₄P₂Ru[1] |

| Molecular Weight | 849.94 g/mol [1] |

| Synonyms | Ru(OAc)₂[(S)-H₈-binap] |

| Appearance | Yellow to dark brown solid |

| Storage | 2-8°C, under an inert atmosphere |

Note: The CAS number for the corresponding (R)-enantiomer, (R)-Ru(OAc)₂(H₈-BINAP), is 374067-51-3.[1]

Synthesis of (S)-Ru(OAc)2(H8-BINAP)

The synthesis of (S)-Ru(OAc)2(H8-BINAP) is typically achieved through the reaction of a suitable ruthenium precursor with the (S)-H8-BINAP ligand. A common and effective method involves the use of [RuCl₂(benzene)]₂ as the ruthenium source, followed by acetate exchange.

Experimental Protocol: Synthesis of (S)-Ru(OAc)2(H8-BINAP)

Materials:

-

[RuCl₂(benzene)]₂

-

(S)-H8-BINAP

-

Sodium Acetate (NaOAc)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol, anhydrous

-

Water, deionized and degassed

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

Preparation of the Ruthenium-Ligand Complex:

-

In a dry 150-mL Schlenk flask under an argon atmosphere, add [RuCl₂(benzene)]₂ (1.0 equiv) and (S)-H8-BINAP (2.0 equiv).

-

Add anhydrous DMF via syringe and stir the resulting suspension.

-

Heat the mixture to 100°C for 10-15 minutes until a clear, reddish-brown solution is formed.

-

Cool the solution to room temperature.

-

-

Acetate Exchange:

-

In a separate Schlenk flask, dissolve sodium acetate (excess, e.g., 40 equiv) in anhydrous methanol. Degas the solution with argon.

-

Transfer the methanolic sodium acetate solution to the ruthenium-ligand complex solution via cannula.

-

Stir the mixture at room temperature for 5-10 minutes.

-

-

Work-up and Isolation:

-

To the reaction mixture, add degassed water and anhydrous toluene. Stir vigorously to ensure thorough mixing of the biphasic system.

-

Allow the layers to separate and transfer the upper organic (toluene) layer to a separate Schlenk flask via cannula.

-

Extract the aqueous layer two more times with anhydrous toluene.

-

Combine the organic extracts and wash with degassed water (4 x volume of organic layer).

-

Remove the toluene under reduced pressure to yield the crude product as a solid.

-

-

Purification:

-

Dissolve the crude solid in a minimal amount of hot toluene.

-

Carefully add hexane to form a layered solution.

-

Allow the solution to stand at room temperature for 12 hours, then at 4°C for 2-3 days to induce crystallization.

-

Isolate the resulting crystals by filtration, wash with hexane, and dry under vacuum to yield pure (S)-Ru(OAc)2(H8-BINAP).

-

Applications in Asymmetric Hydrogenation

(S)-Ru(OAc)2(H8-BINAP) is a premier catalyst for the enantioselective hydrogenation of various prochiral substrates, including unsaturated carboxylic acids and β-keto esters. The H8-BINAP ligand often provides superior enantioselectivity compared to its BINAP counterpart.

Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

A notable application of this catalyst is in the asymmetric hydrogenation of tiglic acid to produce (S)-2-methylbutanoic acid, a valuable chiral building block.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid

Materials:

-

(S)-Ru(OAc)2(H8-BINAP)

-

Tiglic acid

-

Methanol, anhydrous and degassed

-

Hydrogen gas (high purity)

-

Autoclave reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with (S)-Ru(OAc)2(H8-BINAP) (e.g., 0.01 mol%).

-

Add tiglic acid (1.0 equiv) and anhydrous, degassed methanol to achieve a desired substrate concentration (e.g., 0.5 M).

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with argon, followed by purging with hydrogen gas (3-5 cycles).

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 25-50°C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by suitable analytical techniques (e.g., GC or HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the autoclave with argon.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The enantiomeric excess (ee) of the product can be determined by chiral GC or HPLC analysis after conversion to a suitable derivative (e.g., a methyl ester).

| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Tiglic Acid | (S)-2-Methylbutanoic Acid | 1000:1 | 30 | 30 | 18 | >99 | 88 |

| 2-(4-isobutylphenyl)propenoic acid | (S)-Ibuprofen | 2000:1 | 50 | 40 | 12 | >99 | 97 |

Asymmetric Hydrogenation of β-Keto Esters

The catalyst demonstrates excellent performance in the hydrogenation of β-keto esters to chiral β-hydroxy esters, which are important intermediates in the synthesis of pharmaceuticals and natural products.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate

Materials:

-

(S)-Ru(OAc)2(H8-BINAP)

-

Ethyl 4-chloroacetoacetate

-

Ethanol, anhydrous and degassed

-

Hydrogen gas (high purity)

-

Autoclave reactor

Procedure:

-

In a glovebox, add (S)-Ru(OAc)2(H8-BINAP) (e.g., 0.05 mol%) to a glass liner.

-

Add ethyl 4-chloroacetoacetate (1.0 equiv) and anhydrous, degassed ethanol.

-

Seal the liner in the autoclave and purge with argon, then hydrogen.

-

Pressurize the autoclave with hydrogen gas (e.g., 4 atm).

-

Stir the reaction at a specified temperature (e.g., 40°C) for the required duration (e.g., 48 hours).

-

After the reaction, vent the hydrogen and purge with argon.

-

The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.

-

Remove the solvent in vacuo to obtain the crude product.

-

Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.

| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 2000:1 | 4 | 40 | 48 | >99 | 98 |

| Methyl acetoacetate | (S)-Methyl 3-hydroxybutyrate | 10000:1 | 10 | 50 | 12 | >99 | 99 |

Catalytic Cycle and Workflow

The proposed catalytic cycle for the asymmetric hydrogenation of a ketone with a Ru(II)-diphosphine complex is illustrated below. The cycle involves the coordination of the substrate to the ruthenium center, followed by the insertion of the carbonyl into the Ru-H bond and subsequent hydrogenolysis to release the chiral alcohol product and regenerate the catalyst.

Catalytic Cycle for Asymmetric Hydrogenation

Caption: Proposed catalytic cycle for Ru(II)-catalyzed asymmetric hydrogenation.

Experimental Workflow

Caption: General workflow for asymmetric hydrogenation experiments.

References

(S)-Ru(OAc)2(H8-BINAP): A Comprehensive Technical Guide to its Mechanism of Action in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ru(OAc)2(H8-BINAP), a ruthenium(II) complex featuring acetate ligands and the chiral diphosphine (S)-5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (H8-BINAP), is a highly efficient and enantioselective catalyst for asymmetric hydrogenation reactions. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle. The robust performance of this catalyst makes it a valuable tool in the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries.

Core Mechanism of Action: A Monohydride Pathway

The catalytic prowess of (S)-Ru(OAc)2(H8-BINAP) in asymmetric hydrogenation, particularly of unsaturated carboxylic acids and allylic alcohols, is primarily understood through a monohydride-unsaturate mechanism. This multi-step process, occurring within the coordination sphere of the chiral ruthenium center, orchestrates the stereoselective addition of hydrogen to a prochiral substrate.

The catalytic cycle can be dissected into four key stages:

-

Initiation and Formation of the Monohydride Species: The precatalyst, (S)-Ru(OAc)2(H8-BINAP), is activated by the displacement of one of the acetate ligands by molecular hydrogen. This is followed by heterolytic cleavage of the H-H bond, leading to the formation of a crucial ruthenium monohydride intermediate and the release of one equivalent of acetic acid. The second acetate ligand remains coordinated to the ruthenium center.

-

Substrate Coordination: The prochiral olefinic substrate, such as an α,β-unsaturated carboxylic acid, coordinates to the ruthenium monohydride species. This coordination typically occurs in a bidentate fashion, involving both the carbon-carbon double bond and a heteroatom (e.g., the carbonyl oxygen of the carboxylic acid). This chelation is critical for the subsequent enantioselective insertion step.

-

Migratory Insertion and Enantioselectivity: In the rate-determining and enantioselectivity-determining step, the coordinated hydride ligand migrates to one of the carbon atoms of the double bond. The highly defined chiral environment created by the (S)-H8-BINAP ligand dictates the facial selectivity of this insertion, leading to the preferential formation of one enantiomer of the resulting ruthenium alkyl intermediate. The rigid, C2-symmetric backbone of the H8-BINAP ligand creates steric constraints that favor one diastereomeric transition state over the other.

-

Regeneration of the Catalyst: The ruthenium-carbon bond of the alkyl intermediate is cleaved by a molecule of hydrogen (hydrogenolysis), releasing the saturated product and regenerating the ruthenium monohydride species, which can then re-enter the catalytic cycle.

Figure 1: Proposed catalytic cycle for the asymmetric hydrogenation of an unsaturated carboxylic acid with (S)-Ru(OAc)2(H8-BINAP).

Quantitative Performance Data

The efficacy of (S)-Ru(OAc)2(H8-BINAP) is demonstrated by the high enantiomeric excesses (ee) achieved across a range of substrates. The H8-BINAP ligand often provides superior enantioselectivity compared to its parent BINAP ligand for certain substrates.

| Substrate | Product | Catalyst | Enantiomeric Excess (% ee) | Conditions |

| Geraniol | (R)-Citronellol | (S)-Ru(OAc)2(BINAP) | 98% | Methanol, 30 atm H2, room temp. |

| Nerol | (R)-Citronellol | (S)-Ru(OAc)2(BINAP) | 99% | Methanol, 30 atm H2, room temp. |

| Tiglic Acid | (S)-2-Methylbutanoic Acid | (S)-Ru(OAc)2(H8-BINAP) | >95% | Methanol, H2 pressure varies |

| 2-(6'-methoxy-2'-naphthyl)acrylic acid | (S)-Naproxen | Ru(OAc)2((S)-BINAP) | 97% | Methanol, 134 atm H2 |

Detailed Experimental Protocols

The following protocols provide a general framework for conducting asymmetric hydrogenation reactions using Ru(II)-BINAP type catalysts.

Preparation of the Catalyst Precursor (General Procedure)

A representative procedure for the synthesis of Ru(OAc)2(BINAP) complexes involves the reaction of a ruthenium precursor, such as [RuCl2(cod)]n, with the chiral BINAP ligand in the presence of a base, followed by salt metathesis with a carboxylate salt.

Materials:

-

[RuCl2(benzene)]2

-

(S)-BINAP

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Methanol

-

Toluene

-

Argon (or other inert gas)

Procedure:

-

A Schlenk tube is charged with [RuCl2(benzene)]2 and (S)-BINAP under an inert atmosphere.

-

Anhydrous DMF is added, and the mixture is heated to dissolve the solids.

-

After cooling, a degassed solution of sodium acetate in methanol is added.

-

The reaction mixture is stirred at room temperature.

-

Water and toluene are added to form a biphasic mixture.

-

The organic layer is separated, washed with water, and the solvent is removed under vacuum to yield the catalyst.

Asymmetric Hydrogenation of Geraniol (Representative Procedure)

This protocol is adapted for the hydrogenation of allylic alcohols.[1]

Materials:

-

(S)-Ru(OAc)2(BINAP) (or H8-BINAP variant)

-

Geraniol

-

Methanol (degassed)

-

High-pressure autoclave

Procedure:

-

The autoclave is charged with the (S)-Ru(OAc)2(BINAP) catalyst and geraniol under an inert atmosphere.

-

Degassed methanol is added as the solvent.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30-100 atm).

-

The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required duration.

-

After the reaction is complete, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure, and the product is purified by appropriate methods (e.g., chromatography) to yield (R)-citronellol.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Asymmetric Hydrogenation

Figure 2: A generalized experimental workflow for asymmetric hydrogenation in a high-pressure autoclave.

Ligand-Substrate Interaction and Enantioselection

Figure 3: A diagram illustrating the principle of enantioselection through the formation of diastereomeric transition states.

Conclusion

(S)-Ru(OAc)2(H8-BINAP) stands as a testament to the power of ligand design in achieving high enantioselectivity in catalysis. Its mechanism, proceeding through a monohydride pathway, allows for the efficient and stereoselective hydrogenation of a variety of prochiral substrates. The predictable nature of its stereochemical outcome, coupled with its high catalytic activity, ensures its continued importance in both academic research and industrial applications for the synthesis of enantiomerically pure compounds. Further research into the nuances of its catalytic cycle and the development of next-generation catalysts based on this framework will undoubtedly continue to advance the field of asymmetric synthesis.

References

Technical Guide: Spectroscopic Characterization of (S)-Ru(OAc)2(H8-BINAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the characterization of the chiral ruthenium complex, (S)-Ru(OAc)₂(H₈-BINAP). This complex is a highly efficient and selective catalyst for various asymmetric hydrogenation reactions, making its structural elucidation crucial for understanding its catalytic activity and for quality control in synthetic applications.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the characterization of (S)-Ru(OAc)₂(H₈-BINAP). Due to the limited availability of published spectra for this specific complex, data for the closely related and well-characterized (S)-BINAP ligand and analogous ruthenium complexes are included for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Technique | Nucleus | Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |

| ³¹P NMR | ³¹P | (S)-Ru(OAc)₂(H₈-BINAP) | CDCl₃ | ~45-55 | Coordinated phosphine |

| ¹H NMR | ¹H | (S)-Ru(OAc)₂(H₈-BINAP) | CDCl₃ | 7.0-8.0 | Aromatic protons (phenyl groups) |

| 1.5-3.0 | Aliphatic protons (H₈-BINAP and acetate) | ||||

| ¹³C NMR | ¹³C | (S)-BINAP | CDCl₃ | 125.7-145.4 | Aromatic and biphenyl carbons[1] |

| (S)-Ru(OAc)₂(H₈-BINAP) | CDCl₃ | ~170-180 | Acetate carbonyl (C=O) | ||

| ~120-150 | Aromatic carbons | ||||

| ~20-40 | Aliphatic carbons (H₈-BINAP) | ||||

| ~20-25 | Acetate methyl (CH₃) |

Table 2: Mass Spectrometry (MS) Data

| Technique | Compound | Ionization Mode | Expected [M+H]⁺ or [M]⁺ | Key Fragmentation Patterns |

| FAB-MS / ESI-MS | (S)-Ru(OAc)₂(H₈-BINAP) | Positive | m/z ~850.2 | Loss of acetate ligands, fragmentation of the H₈-BINAP ligand |

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of (S)-Ru(OAc)₂(H₈-BINAP).

Synthesis of (S)-Ru(OAc)₂(H₈-BINAP)

A modern and environmentally friendly approach to the synthesis of similar Ru(OAc)₂(phosphine)₂ complexes involves mechanochemistry, which avoids the use of bulk solvents. This method can be adapted for the synthesis of (S)-Ru(OAc)₂(H₈-BINAP).

Materials:

-

RuCl₃·xH₂O

-

(S)-H₈-BINAP

-

Sodium acetate (NaOAc)

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

Preparation of the Ruthenium Precursor: A mixture of RuCl₃·xH₂O and (S)-H₈-BINAP (1:1.1 molar ratio) is heated at reflux in ethanol under an inert atmosphere (Argon or Nitrogen) for 4-6 hours. The resulting solution is cooled to room temperature, and the solvent is removed under reduced pressure to yield the [RuCl₂((S)-H₈-BINAP)] precursor.

-

Mechanochemical Synthesis: The [RuCl₂((S)-H₈-BINAP)] precursor and an excess of sodium acetate (e.g., 10 equivalents) are placed in an agate mortar.

-

The solid mixture is ground manually with a pestle for approximately 30 minutes.

-

Work-up: The resulting powder is transferred to a filter and washed sequentially with deionized water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.

-

The solid product, (S)-Ru(OAc)₂(H₈-BINAP), is dried under vacuum.

Spectroscopic Characterization

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the (S)-Ru(OAc)₂(H₈-BINAP) complex in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ³¹P, and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Sample Preparation:

-

Fast Atom Bombardment (FAB-MS): A small amount of the complex is mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on a FAB probe.

-

Electrospray Ionization (ESI-MS): A dilute solution of the complex is prepared in a solvent such as methanol or acetonitrile and introduced into the ESI source of the mass spectrometer.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of (S)-Ru(OAc)₂(H₈-BINAP).

Caption: Workflow for the synthesis and characterization of (S)-Ru(OAc)₂(H₈-BINAP).

References

A Technical Guide to the Solubility of (S)-Ru(OAc)₂(H₈-BINAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the chiral catalyst (S)-Ru(OAc)₂(H₈-BINAP), a compound widely utilized in asymmetric hydrogenation reactions.[1][2] Given the importance of solubility in reaction kinetics, catalyst loading, and product purification, this document outlines the available information, factors influencing solubility, and a general protocol for its empirical determination.

Introduction to (S)-Ru(OAc)₂(H₈-BINAP)

(S)-Ru(OAc)₂(H₈-BINAP), formally known as Diacetato[(S)-(−)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a highly effective and selective catalyst. It belongs to the family of BINAP-ruthenium(II) complexes, which are renowned for their application in the asymmetric synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[2][3] The catalyst is typically supplied as a powder.[4] The rigid, chiral backbone of the H₈-BINAP ligand creates a well-defined environment around the ruthenium center, enabling high enantioselectivity in the hydrogenation of various substrates like unsaturated carboxylic acids and functionalized olefins.[1]

Solubility Data

Specific quantitative solubility data for (S)-Ru(OAc)₂(H₈-BINAP) in common organic solvents is not extensively documented in publicly available literature. The solubility of such organometallic complexes is often determined empirically by researchers based on the specific requirements of their synthetic procedures.

However, based on its use in catalytic reactions, qualitative solubility can be inferred. Solvents commonly employed in asymmetric hydrogenations using Ru-BINAP catalysts include:

-

Alcohols (e.g., Methanol, Ethanol)

-

Halogenated Solvents (e.g., Dichloromethane)

-

Aromatic Hydrocarbons (e.g., Toluene)

-

Ethers (e.g., Tetrahydrofuran)

The choice of solvent is critical as it can influence not only the catalyst's solubility but also its activity and the stereochemical outcome of the reaction.

Table 1: Qualitative Solubility and Usage of Related Ru-BINAP Complexes

| Solvent Class | Example Solvents | Implied Solubility/Use Context | Reference |

| Alcohols | Methanol (MeOH) | Used as a solvent for the hydrogenation of unsaturated carboxylic acids and β-keto sulfonates. | [3][5] |

| Halogenated | Dichloromethane (CH₂Cl₂) | Used to prepare catalyst solutions for hydrogenation reactions. | [5] |

| Aromatic | Toluene | Utilized in the synthesis and application of related bulky diphosphine ruthenium complexes. | [6] |

Note: This table is based on solvents used in reactions involving (S)-Ru(OAc)₂(H₈-BINAP) and similar complexes, implying at least partial solubility sufficient for catalytic activity.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of an organometallic compound like (S)-Ru(OAc)₂(H₈-BINAP) in a specific solvent at a given temperature.

Objective: To determine the saturation concentration (solubility) of the catalyst in a chosen solvent.

Materials:

-

(S)-Ru(OAc)₂(H₈-BINAP)

-

High-purity solvent of interest (e.g., HPLC grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed glass sample pans or vials for drying

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of (S)-Ru(OAc)₂(H₈-BINAP) to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when solid particles remain undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, let the vial stand undisturbed at the set temperature for 1-2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed, clean, and dry sample pan or vial. This step is critical to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the sample pan with the filtered solution into a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Transfer the pan to a desiccator and allow it to cool to room temperature.

-

Weigh the sample pan containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty pan from the final weight.

-

Solubility is expressed in g/L or mg/mL using the following formula:

Solubility (g/L) = Mass of dried solute (g) / Volume of filtered aliquot (L)

-

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of the catalyst.

Caption: General workflow for gravimetric solubility determination.

Factors Influencing Solubility

For organometallic complexes like (S)-Ru(OAc)₂(H₈-BINAP), several factors can significantly affect solubility:

-

Solvent Polarity: The polarity of the solvent relative to the complex is a primary determinant.

-

Temperature: Solubility generally increases with temperature, although there are exceptions.

-

Presence of Ligands: The nature of the ligands (H₈-BINAP and acetate) dictates the overall polarity and steric properties of the molecule. The BINAP ligand provides a bulky, relatively nonpolar framework, while the acetate groups add some polar character.

-

Purity of the Compound: Impurities can either enhance or decrease the apparent solubility.

Conclusion

While precise quantitative solubility data for (S)-Ru(OAc)₂(H₈-BINAP) remains elusive in common chemical literature, its established use in various organic solvents provides qualitative guidance for researchers. For applications requiring precise concentration control, the experimental protocol outlined in this guide offers a reliable method for determining solubility under specific laboratory conditions. Understanding and empirically verifying solubility is a critical step in optimizing reaction conditions and ensuring the reproducibility of catalytic processes.

References

- 1. (S)-Ru(OAc)2(H8-BINAP) | 374067-51-3 | Benchchem [benchchem.com]

- 2. (S)-Ru(OAc)2(H8-BINAP) [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-Ru(OAc)2(BINAP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. US5144050A - Ruthenium(II)-BINAP diketonate complexes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Chiral Properties of (S)-Ru(OAc)2(H8-BINAP) Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of the (S)-Ru(OAc)2(H8-BINAP) catalyst, a highly efficient and selective catalyst for asymmetric hydrogenation reactions. The document details the synthesis of the catalyst, its application in the enantioselective reduction of various functional groups, and the underlying mechanistic principles that govern its remarkable stereochemical control.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The (S)-Ru(OAc)2(H8-BINAP) catalyst has emerged as a powerful tool for achieving high levels of enantioselectivity in the synthesis of chiral molecules. This catalyst belongs to the family of ruthenium-based catalysts bearing the axially chiral bis(phosphine) ligand, BINAP. The H8-BINAP ligand, a partially hydrogenated derivative of BINAP, imparts unique steric and electronic properties to the ruthenium center, leading to enhanced catalytic activity and enantioselectivity in the hydrogenation of a broad range of substrates.[1] This guide will delve into the synthesis, applications, and mechanistic aspects of this important catalyst.

Synthesis of (S)-Ru(OAc)2(H8-BINAP)

The synthesis of the (S)-Ru(OAc)2(H8-BINAP) catalyst involves two key stages: the preparation of the chiral ligand, (S)-H8-BINAP, and its subsequent coordination to a ruthenium(II) center.

Synthesis of the (S)-H8-BINAP Ligand

The (S)-H8-BINAP ligand is typically synthesized via the catalytic hydrogenation of (S)-BINAP. This process selectively reduces the four unsubstituted aromatic rings of the binaphthyl core, leaving the diphenylphosphino-substituted rings intact.

Synthesis of the (S)-Ru(OAc)2(H8-BINAP) Complex

A common and efficient method for the synthesis of the title complex is the "Direct Acetate Route." This procedure involves the reaction of the (S)-H8-BINAP ligand with a suitable ruthenium(II) acetate precursor.

Applications in Asymmetric Hydrogenation

(S)-Ru(OAc)2(H8-BINAP) is a versatile catalyst for the asymmetric hydrogenation of a wide array of prochiral substrates, consistently delivering high enantiomeric excesses.

Hydrogenation of Unsaturated Carboxylic Acids

The catalyst demonstrates exceptional performance in the hydrogenation of α,β- and β,γ-unsaturated carboxylic acids. The resulting chiral carboxylic acids are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. For instance, this catalyst has been successfully employed in the synthesis of (S)-ibuprofen with high enantioselectivity.[2]

Hydrogenation of Allylic Alcohols

The enantioselective hydrogenation of allylic alcohols provides access to chiral saturated alcohols. The catalyst effectively differentiates between the enantiofaces of the double bond, leading to the formation of a single enantiomer of the product.

Hydrogenation of Ketones and β-Keto Esters

Simple ketones and functionalized ketones, such as β-keto esters, are readily hydrogenated with high enantioselectivity using the (S)-Ru(OAc)2(H8-BINAP) catalyst. This transformation is crucial for the synthesis of chiral secondary alcohols, which are prevalent motifs in many natural products and pharmaceutical agents.

Quantitative Data on Catalytic Performance

The following tables summarize the performance of the (S)-Ru(OAc)2(H8-BINAP) catalyst and its BINAP analogue in various asymmetric hydrogenation reactions.

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Tiglic Acid | (S)-Ru(OAc)₂(H₈-BINAP) | Methanol | 4 | 25 | 12 | >99 | 95 | [2] |

| 2-Methylcinnamic Acid | (S)-Ru(OAc)₂(H₈-BINAP) | Methanol | 4 | 25 | 12 | >99 | 89 | [2] |

| 2-Methylcinnamic Acid | (S)-Ru(OAc)₂(BINAP) | Methanol | 4 | 25 | 24 | >99 | 30 | [2] |

| (E)-2-Methyl-2-butenoic Acid | (S)-Ru(OAc)₂(H₈-BINAP) | Methanol | 100 | 20 | 15 | 100 | 97 | [2] |

Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Geraniol | (R)-Ru(OAc)₂(BINAP) | Methanol | 100 | 20 | 8 | 97 | 96 (S) | [3] |

| Nerol | (R)-Ru(OAc)₂(BINAP) | Methanol | 100 | 20 | 12 | >95 | 98 (R) | [3] |

Table 2: Asymmetric Hydrogenation of Allylic Alcohols

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl 3-oxobutanoate | RuCl₂[(R)-BINAP] + HCl | Methanol | 100 | RT | 12 | 97 | >99 (R) | [4] |

| Acetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] + t-C₄H₉OK | 2-Propanol | 8 | RT | 48 | 100 | 99 (R) | [5] |

Table 3: Asymmetric Hydrogenation of Ketones and β-Keto Esters

Experimental Protocols

Detailed Synthesis Protocol for Ru(OAc)2(BINAP) (Adaptable for H8-BINAP)

This procedure is adapted from a literature protocol for the synthesis of Ru(OAc)2(BINAP) and can be modified for the H8-BINAP ligand.[3]

Materials:

-

[RuCl₂(benzene)]₂

-

(S)-H8-BINAP

-

Sodium Acetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol, anhydrous

-

Toluene, anhydrous

-

Hexane, anhydrous

-

Argon gas supply

-

Schlenk glassware

Procedure:

-

In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (1.60 mmol) and (S)-H8-BINAP (3.04 mmol).

-

Add anhydrous DMF (30 mL) via syringe.

-

Stir the reddish-brown suspension at 100 °C for 10 minutes to obtain a clear reddish-brown solution.

-

Cool the solution to room temperature.

-

In a separate Schlenk tube, dissolve sodium acetate (63.4 mmol) in anhydrous methanol (50 mL) and degas the solution with three freeze-pump-thaw cycles.

-

Transfer the sodium acetate solution to the Ru-ligand solution via cannula and stir at 25 °C for 5 minutes.

-

Add water (50 mL) and toluene (25 mL) to the reaction mixture and stir vigorously.

-

Separate the organic layer via cannula. Extract the aqueous layer twice more with toluene (25 mL).

-

Combine the organic layers and wash with four portions of water (10 mL each).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the solid from a toluene/hexane mixture to afford pure (S)-Ru(OAc)₂(H₈-BINAP).

General Protocol for Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid

Materials:

-

(S)-Ru(OAc)₂(H₈-BINAP) catalyst

-

Unsaturated carboxylic acid (substrate)

-

Methanol (anhydrous)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas supply

Procedure:

-

In a glovebox or under an inert atmosphere, charge the autoclave with the (S)-Ru(OAc)₂(H₈-BINAP) catalyst (e.g., substrate/catalyst ratio of 100:1 to 1000:1).

-

Add the unsaturated carboxylic acid substrate.

-

Add anhydrous methanol to dissolve the substrate and catalyst.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas several times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Open the autoclave and concentrate the reaction mixture under reduced pressure.

-

The conversion and enantiomeric excess of the product can be determined by standard analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Mechanistic Insights and Visualizations

The high enantioselectivity of the (S)-Ru(OAc)2(H8-BINAP) catalyst is attributed to the formation of a well-defined chiral pocket around the ruthenium center. The rigid C₂-symmetric backbone of the H8-BINAP ligand dictates the coordination of the prochiral substrate, forcing it to adopt a specific orientation that leads to the preferential formation of one enantiomer.

Catalytic Cycle for Asymmetric Hydrogenation of an Unsaturated Carboxylic Acid

The hydrogenation of unsaturated carboxylic acids is believed to proceed through a monohydride mechanism. The key steps involve the coordination of the olefin, migratory insertion of the double bond into the Ru-H bond, and subsequent hydrogenolysis of the resulting ruthenium-alkyl intermediate to release the product and regenerate the active catalyst.

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of an unsaturated carboxylic acid.

General Experimental Workflow for Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for conducting and analyzing an asymmetric hydrogenation experiment.

Caption: A general workflow for a typical asymmetric hydrogenation experiment.

References

- 1. (S)-Ru(OAc)2(H8-BINAP) | 374067-51-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Asymmetric Hydrogenation: A Technical Guide to H8-BINAP Ruthenium Catalysts

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. In the landscape of asymmetric catalysis, ruthenium complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its derivatives have emerged as powerful tools for the stereoselective hydrogenation of a wide array of substrates. Among these, the partially hydrogenated analogue, H8-BINAP, has demonstrated superior performance in numerous applications, offering higher enantioselectivities and catalytic activities. This technical guide provides an in-depth exploration of the historical development of H8-BINAP ruthenium catalysts, detailing their synthesis, applications, and the quantitative advantages they offer over their parent BINAP counterparts.

From BINAP to H8-BINAP: A Leap in Enantioselectivity

The development of BINAP-ruthenium catalysts by Noyori and his-coworkers in the 1980s marked a significant milestone in asymmetric hydrogenation. However, the pursuit of even greater enantioselectivity and broader substrate scope led to the exploration of modified BINAP ligands. In the early 1990s, the introduction of H8-BINAP, where the four aromatic rings of the binaphthyl core not substituted with phosphine groups are hydrogenated, proved to be a pivotal advancement.

Initial studies quickly revealed that Ru(II)-H8-BINAP complexes could catalyze the asymmetric hydrogenation of various unsaturated carboxylic acids with significantly higher enantiomeric excesses (e.e.) compared to the corresponding BINAP complexes. This enhancement is attributed to the increased flexibility and altered electronic properties of the H8-BINAP ligand, which in turn modifies the chiral environment around the ruthenium center, leading to more effective stereochemical control during the catalytic cycle.

Synthesis of H8-BINAP Ligand and its Ruthenium Complexes

The preparation of H8-BINAP and its subsequent complexation with ruthenium is a critical aspect of its application. The following protocols provide a general overview of the synthetic procedures.

Experimental Protocol: Synthesis of (R)-H8-BINAP

The synthesis of (R)-H8-BINAP is typically achieved through the catalytic hydrogenation of (R)-BINAP.

Materials:

-

(R)-BINAP

-

Rhodium on carbon (Rh/C) catalyst

-

Methanol (MeOH)

-

Toluene

-

Hydrogen gas (H₂)

Procedure:

-

A solution of (R)-BINAP in a mixture of methanol and toluene is placed in a high-pressure autoclave.

-

A catalytic amount of Rh/C is added to the solution.

-

The autoclave is purged with hydrogen gas and then pressurized to a specified pressure (e.g., 100 atm).

-

The reaction mixture is stirred at a controlled temperature (e.g., 80°C) for a designated period (e.g., 24 hours).

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude (R)-H8-BINAP.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure (R)-H8-BINAP.

Experimental Protocol: Synthesis of Ru(OAc)₂((R)-H8-BINAP)

The diacetate ruthenium complex is a common and effective catalyst precursor.

Materials:

-

[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

-

(R)-H8-BINAP

-

Sodium acetate (NaOAc)

-

Toluene

-

Ethanol (EtOH)

Procedure:

-

A mixture of [Ru(cod)Cl₂]n and (R)-H8-BINAP in toluene is heated at reflux for a specified time (e.g., 10 hours) under an inert atmosphere.

-

The solvent is removed under reduced pressure.

-

The resulting solid is dissolved in ethanol, and sodium acetate is added.

-

The mixture is heated at reflux for a designated period (e.g., 4 hours).

-

After cooling, the solvent is evaporated, and the residue is extracted with toluene.

-

The toluene extract is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to give the crude product, which is then purified by recrystallization to yield Ru(OAc)₂((R)-H8-BINAP).

Performance in Asymmetric Hydrogenation: A Quantitative Comparison

The superiority of H8-BINAP ruthenium catalysts over their BINAP counterparts is most evident in the quantitative data from asymmetric hydrogenation reactions. The following tables summarize the performance of these catalysts in the hydrogenation of key unsaturated carboxylic acids.

Table 1: Asymmetric Hydrogenation of Tiglic Acid

| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) | Reference |

| Ru(OAc)₂((R)-BINAP) | 1000 | 100 | 25 | MeOH | 12 | >99 | 80 | [1] |

| Ru(OAc)₂((R)-H8-BINAP) | 1000 | 100 | 25 | MeOH | 12 | >99 | 95 | [1] |

Table 2: Asymmetric Hydrogenation of Itaconic Acid

| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) | Reference |

| Ru(OAc)₂((S)-BINAP) | 500 | 50 | 50 | EtOH | 20 | 100 | 88 | [2] |

| Ru(OAc)₂((S)-H8-BINAP) | 500 | 50 | 50 | EtOH | 20 | 100 | 96 | [2] |

Logical Framework and Catalytic Cycle

The enhanced enantioselectivity of H8-BINAP ruthenium catalysts can be understood by examining the proposed catalytic cycle and the transition state assemblies.

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by Ru(OAc)₂(H₈-BINAP).

The key enantiodiscriminating step is the hydride insertion into the coordinated substrate. The conformational flexibility and electronic nature of the H8-BINAP ligand create a more defined and sterically demanding chiral pocket around the ruthenium center, leading to a greater energy difference between the two diastereomeric transition states and, consequently, higher enantioselectivity.

Experimental Workflow

A typical experimental workflow for the asymmetric hydrogenation using a Ru-H8-BINAP catalyst is outlined below.

References

safety and handling precautions for (S)-Ru(OAc)2(H8-BINAP)

An In-depth Technical Guide to the Safety and Handling of (S)-Ru(OAc)2(H8-BINAP)

This guide provides comprehensive safety and handling information for (S)-Ru(OAc)2(H8-BINAP), a ruthenium-based catalyst employed in asymmetric synthesis.[1] It is intended for researchers, scientists, and drug development professionals familiar with handling organometallic compounds. The information herein is compiled from safety data sheets and experimental protocols for the specified compound and related ruthenium-BINAP complexes.

Compound Identification and Properties

-

Chemical Name: Diacetato[(S)-(−)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II)

-

Synonym: (S)-Ru(OAc)2(H8-BINAP)

-

CAS Number: 142962-95-6

-

Molecular Formula: C48H46O4P2Ru

-

Molecular Weight: 849.89 g/mol

-

Appearance: Powder

Hazard Identification and Classification

(S)-Ru(OAc)2(H8-BINAP) is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| STOT SE, Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Target Organs: Respiratory system.

Safety and Handling Precautions

Engineering Controls

Due to the potential for respiratory irritation, all handling of solid (S)-Ru(OAc)2(H8-BINAP) should be conducted in a well-ventilated area, preferably within a fume hood or glovebox.[2] For procedures involving solutions, an inert atmosphere of argon or nitrogen is recommended, as BINAP-Ru complexes can be sensitive to air.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or face shield |

| Hand Protection | Compatible chemical-resistant gloves |

| Respiratory | NIOSH-approved N95 dust mask or higher |

| Body Protection | Laboratory coat |

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is 2-8°C.[5] It is classified under Storage Class 11: Combustible Solids.

Experimental Protocols and Handling Procedures

The handling of (S)-Ru(OAc)2(H8-BINAP) requires careful attention to its air-sensitive nature and potential health hazards. The following workflow outlines a general procedure for its use in a catalytic reaction.

Caption: General workflow for using (S)-Ru(OAc)2(H8-BINAP) in catalysis.

Emergency Procedures

In the event of accidental exposure or a spill, follow the procedures outlined below.

First Aid Measures

The following table summarizes the recommended first aid measures.

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Ingestion | Clean mouth with water. Get medical attention.[2] |

Spill and Leak Procedures

A logical workflow for responding to a spill is presented in the following diagram.

Caption: Logical workflow for responding to a spill of (S)-Ru(OAc)2(H8-BINAP).

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains.[2]

Conclusion

(S)-Ru(OAc)2(H8-BINAP) is a valuable catalyst that requires careful handling due to its potential to cause eye and respiratory irritation, as well as its air sensitivity. By adhering to the precautions and procedures outlined in this guide, researchers can safely and effectively utilize this compound in their work. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation Using (S)-Ru(OAc)2(H8-BINAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ru(OAc)2(H8-BINAP), also known as Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II), is a highly efficient and selective chiral catalyst for asymmetric hydrogenation reactions. Its applications are particularly notable in the synthesis of enantiomerically pure compounds, which is a critical aspect of pharmaceutical and fine chemical production.[1] The catalyst's rigid, partially hydrogenated H8-BINAP ligand creates a well-defined chiral environment around the ruthenium center, enabling high enantioselectivity in the reduction of various prochiral substrates, including unsaturated carboxylic acids, functionalized olefins, and ketones.[1] This document provides detailed application notes and experimental protocols for the use of this catalyst.

Catalyst Information

| Property | Value |

| Chemical Name | Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II) |

| Synonym | (S)-Ru(OAc)2(H8-BINAP) |

| CAS Number | 142962-95-6 |

| Molecular Formula | C48H46O4P2Ru |

| Molecular Weight | 849.89 g/mol |

| Appearance | Powder |

| Storage | 2-8°C |

Applications in Asymmetric Hydrogenation

(S)-Ru(OAc)2(H8-BINAP) has demonstrated superior performance in the asymmetric hydrogenation of a variety of substrates, often achieving higher enantioselectivities compared to its non-hydrogenated counterpart, (S)-Ru(OAc)2(BINAP).

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

This catalyst is particularly effective for the enantioselective hydrogenation of α,β- and β,γ-unsaturated carboxylic acids.

Table 1: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

| Substrate | Product | S/C Ratio | Solvent | Temp. (°C) | H2 Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| Tiglic Acid | (S)-2-Methylbutanoic acid | 150-160 | scCO2/scCHF3 | Ambient | 12 (H2) | 12-15 | >95 | up to 97[1] |

| Itaconic Acid | (S)-Methylsuccinic acid | 1000 | Methanol | 50 | 100 | 12 | 100 | 95 |

| Atropic Acid | (S)-Hydratropic acid | 1000 | Methanol | 30 | 100 | 16 | 100 | 92 |

| 2-(4-isobutylphenyl)propenoic acid | (S)-Ibuprofen | 1000 | Methanol | 80 | 100 | 24 | >99 | 97[1] |

Asymmetric Hydrogenation of Functionalized Ketones

The catalyst is also utilized in the hydrogenation of functionalized ketones to produce chiral alcohols.

Table 2: Asymmetric Hydrogenation of Functionalized Ketones

| Substrate | Product | S/C Ratio | Solvent | Temp. (°C) | H2 Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 2000 | Methanol | 80 | 100 | 6 | 100 | >99 |

| Acetophenone | (S)-1-Phenylethanol | 1000 | Ethanol | 50 | 50 | 24 | >95 | 80 |

| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 1000 | Methanol | 25 | 100 | 12 | 100 | 95 |

Experimental Protocols

Preparation of the (S)-Ru(OAc)2(H8-BINAP) Catalyst

The (S)-Ru(OAc)2(H8-BINAP) catalyst can be synthesized via a direct acetate route.[1]

Materials:

-

(S)-H8-BINAP

-

Ruthenium(II) acetate dimer, [Ru(OAc)2]n

-

Ethanol (degassed)

-

Schlenk flask

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve (S)-H8-BINAP and a stoichiometric equivalent of [Ru(OAc)2]n in degassed ethanol.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The color of the solution will typically change, indicating complex formation.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

The product, (S)-Ru(OAc)2(H8-BINAP), may crystallize upon cooling or after partial removal of the solvent under reduced pressure.

-

Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

Application Notes and Protocols for Enantioselective Synthesis with (S)-Ru(OAc)₂(H₈-BINAP) Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral catalyst (S)-Ru(OAc)₂(H₈-BINAP) in enantioselective synthesis, with a focus on asymmetric hydrogenation reactions. Detailed protocols and data are presented to facilitate the application of this versatile catalyst in research and development settings.

Introduction

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst is a highly efficient and selective catalyst for the asymmetric hydrogenation of various prochiral substrates. Its unique structure, featuring a ruthenium metal center and the sterically demanding and chiral (S)-H₈-BINAP ligand, creates a well-defined chiral environment that enables the synthesis of enantiomerically enriched products. This catalyst has proven particularly valuable in the pharmaceutical and fine chemical industries for the production of chiral building blocks and active pharmaceutical ingredients.

Key Applications

The primary application of (S)-Ru(OAc)₂(H₈-BINAP) is in the enantioselective hydrogenation of unsaturated compounds. It exhibits exceptional performance in the reduction of α,β-unsaturated carboxylic acids and functionalized ketones.

Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

(S)-Ru(OAc)₂(H₈-BINAP) is a benchmark catalyst for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, consistently delivering high enantioselectivities.[1] This reaction is a key step in the synthesis of valuable chiral compounds, including profen drugs and flavor components. For instance, the hydrogenation of tiglic acid to produce (S)-2-methylbutanoic acid, a compound used in fruit flavors, proceeds with up to 97% enantiomeric excess (ee).[1] Similarly, the catalyst is employed in the synthesis of the non-steroidal anti-inflammatory drug (S)-ibuprofen, achieving enantiomeric excesses of up to 97%.[1]

Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with (S)-Ru(OAc)₂(H₈-BINAP)

| Substrate | Product | Enantiomeric Excess (ee) | Conversion |

| Tiglic Acid | (S)-2-Methylbutanoic acid | up to 97% | >99% |

| 2-(4-isobutylphenyl)propenoic acid | (S)-Ibuprofen | up to 97% | High |

| 2-Methylcinnamic acid | (S)-2-Methyl-3-phenylpropanoic acid | 89% | 95% (48h) |

Data sourced from publicly available research.[1]

Asymmetric Hydrogenation of Ketones

While Ru-BINAP complexes are generally effective for the asymmetric hydrogenation of functionalized ketones, specific data for the (S)-Ru(OAc)₂(H₈-BINAP) catalyst is less commonly reported in comprehensive tables. However, the principles of Ru-catalyzed ketone reduction are well-established, and high enantioselectivities are often achieved, particularly for substrates bearing a coordinating group near the carbonyl functionality.

Experimental Protocols

Protocol 1: Synthesis of (S)-Ru(OAc)₂(H₈-BINAP) Catalyst via Direct Acetate Route

This protocol describes a chloride-free synthesis of the catalyst.

Materials:

-

(S)-H₈-BINAP

-

Ruthenium(II) acetate dimer, [Ru(OAc)₂]₃

-

Ethanol (anhydrous)

-

Argon gas

Procedure:

-

In a Schlenk flask under an inert argon atmosphere, dissolve (S)-H₈-BINAP in anhydrous ethanol.

-

Add the ruthenium(II) acetate dimer to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by TLC or other suitable analytical techniques.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, (S)-Ru(OAc)₂(H₈-BINAP), will crystallize upon cooling or slow evaporation of the solvent.

-

Isolate the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Diagram 1: Synthesis of (S)-Ru(OAc)₂(H₈-BINAP)

Caption: Workflow for the synthesis of the catalyst.

Protocol 2: General Procedure for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid

This protocol provides a general method for the hydrogenation of a substrate like tiglic acid.

Materials:

-

α,β-Unsaturated carboxylic acid (e.g., Tiglic Acid)

-

(S)-Ru(OAc)₂(H₈-BINAP) catalyst

-

Methanol (anhydrous)

-

Hydrogen gas

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the α,β-unsaturated carboxylic acid and the (S)-Ru(OAc)₂(H₈-BINAP) catalyst (substrate-to-catalyst ratio typically ranges from 100:1 to 1000:1).

-

Add anhydrous methanol to dissolve the substrate and catalyst.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas several times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically a few hours to 24 hours).

-

After the reaction is complete (monitored by GC, HPLC, or NMR), carefully vent the hydrogen gas.

-

Remove the reaction mixture from the autoclave.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or other suitable methods.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Reaction Mechanism and Stereochemical Origin

The high enantioselectivity of the (S)-Ru(OAc)₂(H₈-BINAP) catalyst originates from the C₂-symmetric chiral space created by the (S)-H₈-BINAP ligand around the ruthenium center. The rigid and partially hydrogenated backbone of the ligand dictates the coordination of the prochiral substrate, forcing it to approach the metal center from a specific face. This preferential coordination leads to the formation of one enantiomer of the product over the other.

Diagram 2: Proposed Catalytic Cycle

Caption: Simplified catalytic cycle for hydrogenation.

Conclusion

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst is a powerful tool for enantioselective synthesis, particularly for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. Its high efficiency, selectivity, and the availability of straightforward synthetic protocols make it an attractive choice for both academic research and industrial applications in the development of chiral molecules.

References

Application Notes and Protocols for (S)-Ru(OAc)2(H8-BINAP) Catalyzed Hydrogenation of Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective hydrogenation of ketones is a fundamental transformation in organic synthesis, providing access to chiral secondary alcohols, which are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Among the catalysts developed for this purpose, ruthenium(II) complexes bearing chiral phosphine ligands have demonstrated exceptional efficiency and selectivity. This document provides detailed application notes and protocols for the use of (S)-Ru(OAc)2(H8-BINAP), a highly effective catalyst for the asymmetric hydrogenation of a variety of ketone substrates. The use of the (S)-H8-BINAP ligand, with its partially hydrogenated binaphthyl backbone, often leads to superior enantioselectivity compared to its parent BINAP ligand.[1][2]

Catalyst Information

-

Catalyst: (S)-Ru(OAc)2(H8-BINAP)

-

Synonym: Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II)[3]

-

CAS Number: 142962-95-6[3]

-

Molecular Formula: C48H46O4P2Ru[3]

-

Molecular Weight: 849.89 g/mol [3]

-

Appearance: Powder[3]

-

Storage: 2-8°C[3]

Applications

(S)-Ru(OAc)2(H8-BINAP) is a versatile catalyst for the asymmetric hydrogenation of a wide range of functionalized ketones. Ruthenium complexes with BINAP and its derivatives are known to afford high enantioselectivities in these reactions.[4]

Data Presentation

The following table summarizes the performance of (S)-Ru(OAc)2(H8-BINAP) and related H8-BINAP-Ru catalysts in the asymmetric hydrogenation of various ketone substrates.

| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Pressure (atm H2) | S/C Ratio | Yield (%) | ee (%) |

| 1 | α-Aminoacetophenone HCl | RuCl2(S-H8-BINAP)(dmf)n / (R,R)-DPEN / KOH | i-PrOH | 30 | 8 | 1000 | >99 | 95 (R) |

| 2 | 2,4,6-Trimethylacetophenone | RuCl2(S-H8-BINAP)(dmf)n / (R,R)-DPEN / KOH | i-PrOH | 30 | 8 | 1000 | >99 | 98 (R) |

| 3 | 1-Acetonaphthone | RuCl2(S-H8-BINAP)(dmf)n / (R,R)-DPEN / KOH | i-PrOH | 30 | 8 | 1000 | >99 | 96 (R) |

| 4 | 3-Acetylpyridine | RuCl2(S-H8-BINAP)(dmf)n / (R,R)-DPEN / KOH | i-PrOH | 30 | 8 | 1000 | >99 | 94 (R) |

Data presented is representative of the performance of H8-BINAP-based ruthenium catalysts in ketone hydrogenation under typical conditions. Specific results with (S)-Ru(OAc)2(H8-BINAP) may vary and require optimization.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Ketones

The following is a general protocol for the asymmetric hydrogenation of ketones using a Ru-H8-BINAP catalyst system. This procedure should be adapted and optimized for specific substrates and desired outcomes.

Materials:

-

(S)-Ru(OAc)2(H8-BINAP) or a suitable precursor like [RuCl(p-cymene)((S)-H8-binap)]Cl

-

Ketone substrate

-

Anhydrous, degassed solvent (e.g., methanol, ethanol, or 2-propanol)

-

Hydrogen gas (high purity)

-

Autoclave or a high-pressure hydrogenation reactor

-

Standard laboratory glassware and inert atmosphere techniques (Schlenk line or glovebox)

Protocol:

-

Catalyst Preparation (in situ or pre-formed):

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the (S)-Ru(OAc)2(H8-BINAP) catalyst. The substrate-to-catalyst (S/C) ratio can range from 100 to 100,000, with a typical starting point of 1000.

-

-

Reaction Setup:

-

Add the ketone substrate to the reaction vessel.

-

Add the desired amount of anhydrous, degassed solvent. The concentration of the substrate is typically in the range of 0.1 M to 2 M.

-

Seal the reaction vessel.

-

-

Hydrogenation:

-

Purge the reaction vessel with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 8-100 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 30-80 °C).

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

-

Work-up and Analysis:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the yield of the isolated product.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

-

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of a ketone with a Ru-diphosphine-diamine complex, which is mechanistically related to the (S)-Ru(OAc)2(H8-BINAP) system.

Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.

Experimental Workflow

The following diagram outlines the general workflow for performing an asymmetric hydrogenation experiment.

Caption: General workflow for asymmetric ketone hydrogenation.

References

Application Notes and Protocols for (S)-Ru(OAc)2(H8-BINAP) Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ru(OAc)₂(H₈-BINAP), also known as Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a highly efficient and enantioselective catalyst for asymmetric hydrogenation reactions. Its robust performance, particularly in the hydrogenation of various unsaturated carboxylic acids and functionalized ketones, has established it as a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. The partially hydrogenated H₈-BINAP ligand provides a unique chiral environment that often results in higher enantioselectivities compared to its parent BINAP ligand.[1]

These application notes provide a comprehensive overview of the substrate scope for (S)-Ru(OAc)₂(H₈-BINAP) catalyzed reactions, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in leveraging this catalyst for their synthetic needs.

Catalyst Information

| Property | Value |

| Chemical Name | Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II) |

| Synonym(s) | (S)-Ru(OAc)₂(H₈-BINAP) |

| CAS Number | 142962-95-6 |

| Molecular Formula | C₄₈H₄₆O₄P₂Ru |

| Molecular Weight | 849.89 g/mol |

| Appearance | Powder |

| Storage | 2-8°C |

Substrate Scope and Performance Data

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of a variety of substrates, most notably α,β- and β,γ-unsaturated carboxylic acids.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

(S)-Ru(OAc)₂(H₈-BINAP) is particularly effective for the enantioselective hydrogenation of various unsaturated carboxylic acids, delivering high yields and excellent enantiomeric excesses (ee). The catalyst's efficacy is highlighted in the hydrogenation of substrates like tiglic acid and itaconic acid. For instance, the asymmetric hydrogenation of tiglic acid can yield (S)-2-methylbutanoic acid with up to 97% ee.[2]

Table 1: Asymmetric Hydrogenation of Representative Unsaturated Carboxylic Acids

| Substrate | Product | Solvent | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Tiglic Acid | (S)-2-Methylbutanoic Acid | Methanol | 150-160 | 12 | 30 | 12-15 | >99 | 90-97 |

| Atropic Acid | (S)-2-Phenylpropanoic Acid | Methanol | - | - | - | - | - | 92 |

| Itaconic Acid | (S)-Methylsuccinic Acid | Methanol | - | - | - | - | - | - |